molecular formula C19H16BrN3O2 B2886018 (5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034328-15-7

(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2886018
CAS No.: 2034328-15-7
M. Wt: 398.26
InChI Key: WEQJQUIQSSFHDZ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety linked to a quinolin-2-yloxy group through a pyrrolidinyl methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine and quinolin-2-yloxy intermediates. These intermediates are then coupled through a pyrrolidinyl methanone linkage. Common synthetic routes include:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Quinolin-2-yloxy Intermediate: Quinoline is reacted with an appropriate alkylating agent to introduce the 2-yloxy group.

    Coupling Reaction: The bromopyridine and quinolin-2-yloxy intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe in biological assays to study the interactions of small molecules with proteins or nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
  • (5-Fluoropyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
  • (5-Iodopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromopyridine and quinolin-2-yloxy groups also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-15-9-14(10-21-11-15)19(24)23-8-7-16(12-23)25-18-6-5-13-3-1-2-4-17(13)22-18/h1-6,9-11,16H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQJQUIQSSFHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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